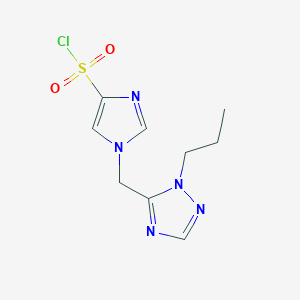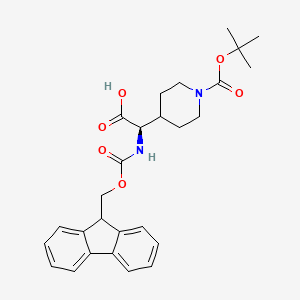![molecular formula C8H9N3S B12816666 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol: is a heterocyclic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNS
Molecular Weight: 164.23 g/mol
This compound belongs to the imidazole family, which is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles play essential roles in various natural products, including histidine, purine, and DNA structures. They also serve as key intermediates in drug development .
Preparation Methods
Synthesis Routes: Several synthetic methods exist for obtaining 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol. One common approach involves the reaction of 2-methylbenzimidazole with thionyl chloride (SOCl2) to form the corresponding 6-chloro derivative. Subsequent treatment with ammonia or an amine yields the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.
Chemical Reactions Analysis
Reactivity: 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions at the sulfur atom are common.
Reduction: Reduction of the imidazole ring can yield dihydroimidazoles.
- Thionyl Chloride (SOCl2) : Used for chlorination.
- Ammonia or Amines : Employed for nucleophilic substitution.
- Hydrogenation Catalysts : For reduction reactions.
Major Products: The specific products depend on the reaction conditions. For instance, reduction may yield 2-methylbenzimidazole, while substitution reactions can lead to various derivatives.
Scientific Research Applications
Chemistry and Biology:
- Building Blocks : Researchers use this compound as a building block for more complex molecules.
- Metal Chelation : Its thiol group allows for metal coordination, making it useful in bioinorganic chemistry.
- Antibacterial Agents : Some derivatives exhibit antibacterial activity.
- Antioxidants : Thiol-containing compounds often act as antioxidants.
- Drug Development : Scientists explore its potential in drug design.
Mechanism of Action
The exact mechanism remains context-dependent. the thiol group’s reactivity and metal-binding ability likely contribute to its effects.
Comparison with Similar Compounds
While 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol is unique, similar compounds include other imidazoles like 2-methylbenzimidazole and 1H-benzimidazole-6-thiol.
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
7-amino-2-methyl-3H-benzimidazole-5-thiol |
InChI |
InChI=1S/C8H9N3S/c1-4-10-7-3-5(12)2-6(9)8(7)11-4/h2-3,12H,9H2,1H3,(H,10,11) |
InChI Key |
RUYNQOAEVSKCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)












